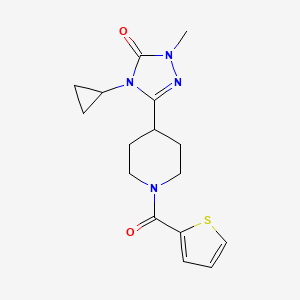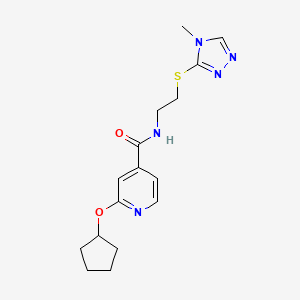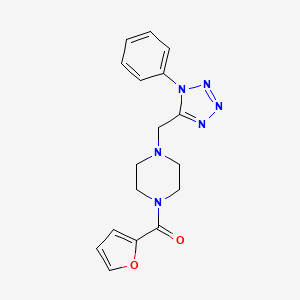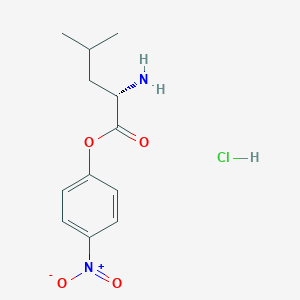
4-cyclopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis of New Compounds
- Heterocyclic compounds, particularly those containing 1,2,4-triazole rings, are of significant interest in the synthesis of new molecules with potential applications in medicinal chemistry and materials science. The utility of similar compounds in heterocyclic chemistry involves synthesizing new 1,2,4-triazolo derivatives and exploring their chemical reactivity and interactions for potential use in creating novel therapeutic agents or materials with unique properties (A. Hussein, 1998).
Crystal and Molecular Structure Analysis
- The analysis of crystal and molecular structures of triazole derivatives, including those with cyclopropyl groups, is crucial for understanding their chemical behavior, stability, and potential interactions with biological targets. Such studies provide foundational insights for designing compounds with tailored properties for specific applications, such as pharmaceuticals or advanced materials (N. Boechat et al., 2010).
Antimicrobial Activities
- Research into the antimicrobial activities of triazole derivatives, including those with complex substituents similar to the compound , is a vibrant area of study. These compounds are evaluated for their potential to inhibit the growth of various microorganisms, contributing to the development of new antimicrobial agents to address resistance challenges (H. Bektaş et al., 2007).
Synthesis and Characterization of Novel Compounds
- The synthesis and characterization of novel compounds, including polythiophene derivatives, are central to advancing materials science. Such research efforts aim to develop materials with specific electronic, photonic, or mechanical properties for use in technology applications ranging from semiconductors to sensors (Lin Wang et al., 2013).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-18-16(22)20(12-4-5-12)14(17-18)11-6-8-19(9-7-11)15(21)13-3-2-10-23-13/h2-3,10-12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDJHZAZOFILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile](/img/structure/B2763023.png)

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)

![2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2763035.png)
